molecular formula C20H18N4O2 B14173637 4(3H)-Quinazolinone, 3,3'-ethylenebis(2-methyl- CAS No. 2519-64-4

4(3H)-Quinazolinone, 3,3'-ethylenebis(2-methyl-

Cat. No.: B14173637
CAS No.: 2519-64-4
M. Wt: 346.4 g/mol
InChI Key: ZPUCKESSNXQKLV-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3,3’-ethylenebis(2-methyl-) is a nitrogen-containing heterocyclic compound. Quinazolinones are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a quinazolinone core with ethylene and methyl substituents, making it a unique and valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3,3’-ethylenebis(2-methyl-) typically involves the condensation of anthranilic acid derivatives with aldehydes or ketones, followed by cyclization. Common reagents include acetic anhydride, sulfuric acid, and various catalysts to facilitate the reaction . Reaction conditions often involve heating under reflux to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3,3’-ethylenebis(2-methyl-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can be further functionalized for specific applications .

Scientific Research Applications

4(3H)-Quinazolinone, 3,3’-ethylenebis(2-methyl-) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3,3’-ethylenebis(2-methyl-) involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(3H)-Quinazolinone, 3,3’-ethylenebis(2-methyl-) stands out due to its unique substitution pattern, which enhances its biological activity and makes it a valuable compound for drug discovery and development .

Properties

CAS No.

2519-64-4

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

2-methyl-3-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]quinazolin-4-one

InChI

InChI=1S/C20H18N4O2/c1-13-21-17-9-5-3-7-15(17)19(25)23(13)11-12-24-14(2)22-18-10-6-4-8-16(18)20(24)26/h3-10H,11-12H2,1-2H3

InChI Key

ZPUCKESSNXQKLV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCN3C(=NC4=CC=CC=C4C3=O)C

Origin of Product

United States

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